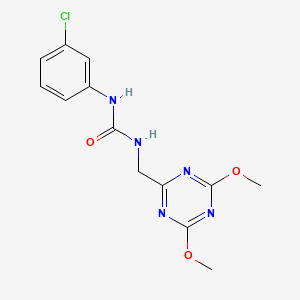![molecular formula C28H27N3 B2566473 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-65-1](/img/structure/B2566473.png)
1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C28H27N3 and its molecular weight is 405.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electroluminescent Materials
One significant application of the pyrazolo[3,4-b]quinoline derivatives is in the development of luminophores for electroluminescent devices. These compounds have been identified for their potential use in light-emitting diodes (LEDs) due to their efficient organic fluorescent characteristics. This application is crucial for advancing technology in display and lighting systems, indicating the compound's importance in material science and engineering (Chaczatrian et al., 2004).
Organic Synthesis
The compound and its derivatives are utilized in organic synthesis, demonstrating versatility in chemoselective multicomponent protocols. These protocols enable the synthesis of complex heterocyclic compounds, which are valuable in various chemical and pharmaceutical research applications. The ability to tune reaction conditions for desired outcomes highlights the compound's role in facilitating advancements in synthetic chemistry (Chebanov et al., 2008).
Fluorescence Quenching Studies
Investigations into the fluorescence quenching mechanisms of pyrazolo[3,4-b]quinoline derivatives have revealed their interaction with different chemical agents. This research is pertinent to understanding the photophysical properties of these compounds and their potential applications in sensors and molecular probes. The reversible quenching process in the presence of protic acid suggests applications in chemical sensing and environmental monitoring (Mu et al., 2010).
Green Chemistry Applications
The compound's derivatives have been synthesized using environmentally friendly protocols, contributing to the field of green chemistry. These methods emphasize atom economy, waste reduction, and the avoidance of toxic solvents, aligning with the principles of sustainable development in chemical research (Rajesh et al., 2011).
Photovoltaic Properties
Studies on the photovoltaic properties of pyrazoloquinoline derivatives have identified their potential use in organic-inorganic photodiode fabrication. This research is integral to the development of solar energy technologies, showcasing the compound's role in enhancing the efficiency and effectiveness of photovoltaic devices (Zeyada et al., 2016).
Mecanismo De Acción
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a broad spectrum of bio-responses, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities .
Mode of Action
Quinolones, a class of compounds to which this compound belongs, are known to work by expressing ternary enzyme-dna complexes, which limit bacterial dna repair and rna transcription .
Biochemical Pathways
Quinolones are known to affect the dna gyrase and topoisomerase enzymes, which are crucial for bacterial dna replication .
Pharmacokinetics
Quinolone derivatives are generally known for their broad-spectrum antibiotic activity and are typically used to treat acute, uncomplicated infections .
Result of Action
Quinolone derivatives are known to have a broad spectrum of bio-responses, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3/c1-5-19-11-16-25-23(17-19)27-24(18-29-25)26(20-9-7-6-8-10-20)30-31(27)22-14-12-21(13-15-22)28(2,3)4/h6-18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSHESZZMYETLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2566393.png)

![6-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2566395.png)
![4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566396.png)
![4-(3,4-Dimethylphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2566397.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2566402.png)



![(4Z)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-1-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2566410.png)


